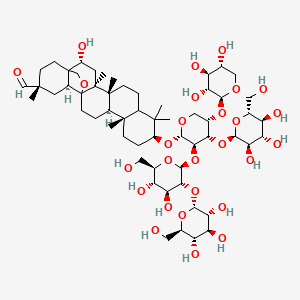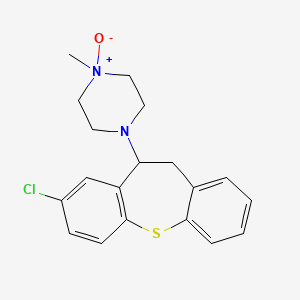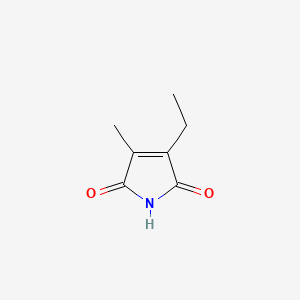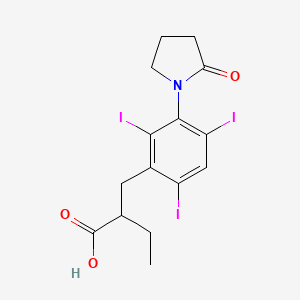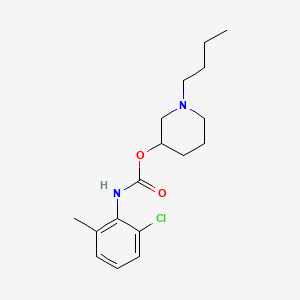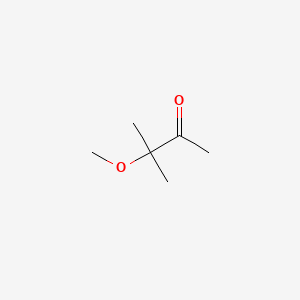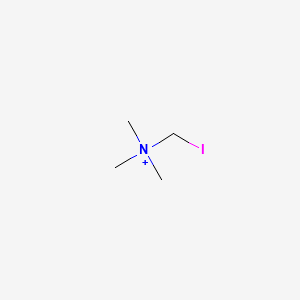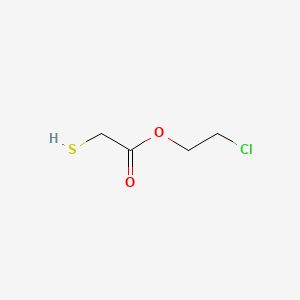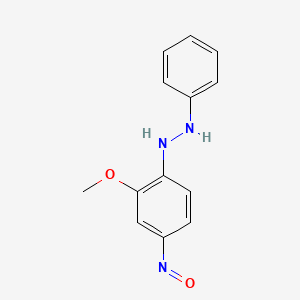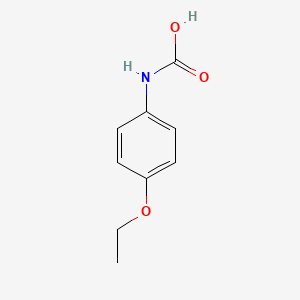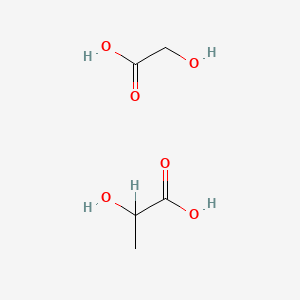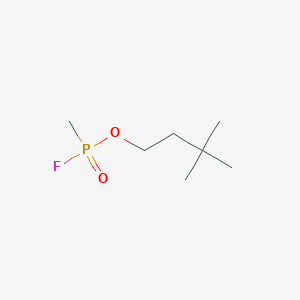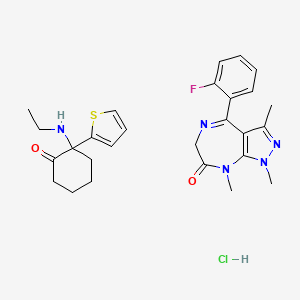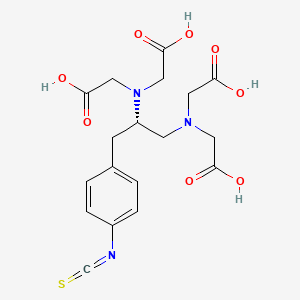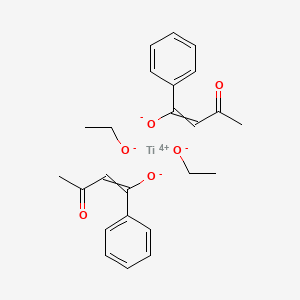
Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Budotitane is a titanium metal complex, coordinated with asymmetric beta-diketonate ligands, with antineoplastic activity. Although the exact mechanism of action remains to be elucidated, budotitane potentially binds either to macromolecules via coordinative covalent bonds, or via intercalation between nucleic acids strands by the aromatic ring of the beta-diketonate. In addition, this agent appears to cause cardiac arrhythmias and is toxic to the liver and kidneys at higher doses. The development of budotitane was halted due to the rapid loss of its labile groups under physiological conditions.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Ethanolate, when combined with titanium dioxide (TiO2), can be effective in photocatalytic degradation. In a study, the photocatalytic transformation of salbutamol using titanium dioxide under solar irradiation was investigated. This process involves kinetic studies, identification of intermediate compounds, and toxicity evaluation, highlighting the potential of TiO2 in environmental applications (Sakkas et al., 2007).
Production of Reactive Oxygen Species
Research demonstrates that irradiating TiO2 in ethanol generates reactive oxygen species, such as singlet oxygen (1O2) and superoxide anion (O2·-). This is important in the context of biological and environmental applications (Konaka et al., 2001).
Preparation of Barium Titanate
The preparation of barium titanate through the oxalate method in ethanol solution involves starting reagents, reaction temperature, and titration rate, showcasing its utility in material science and engineering (Yamamura et al., 1985).
Photocatalytic Hydrogen Generation
A study on the preparation of mixed-phase TiO2 from nonaqueous reaction of tetrabutyl titanate and oxalic acid in ethanol indicates its superior photocatalytic hydrogen production activity. This suggests applications in renewable energy and hydrogen production (Qiu et al., 2017).
Catalytic Asymmetric Epoxidation
Titanium-catalyzed diastereoselective epoxidations of ene diols and allylic alcohols with beta-hydroperoxy alcohols highlight the use of titanium complexes in synthetic organic chemistry and pharmaceutical applications (Adam et al., 1997).
Ethanol Electrooxidation
Research on ethanol electrooxidation on Pt3M/TiCN electrocatalysts suggests the potential of TiCN as a catalyst support in fuel cell technology (Roca-Ayats et al., 2015).
Alcohol Oxidation
A study on the selective oxidation of soluble aromatic alcohols in water under mild conditions using a titanium dioxide-based composite photocatalyst demonstrates potential in green chemistry applications (Abd-Elaal et al., 2015).
Eigenschaften
Produktname |
Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |
|---|---|
Molekularformel |
C24H28O6Ti |
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |
InChI |
InChI=1S/2C10H10O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7,12H,1H3;2*2H2,1H3;/q;;2*-1;+4/p-2 |
InChI-Schlüssel |
HWMJAPURZLIYQA-UHFFFAOYSA-L |
Kanonische SMILES |
CC[O-].CC[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4] |
Synonyme |
udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



